![molecular formula C17H14O2 B14255333 (1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 439133-46-7](/img/structure/B14255333.png)
(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R)-6,6-Diphenyl-3-oxabicyclo[310]hexan-2-one is an organic compound with a unique bicyclic structure It is characterized by the presence of two phenyl groups and an oxabicyclohexane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the following steps:
Epoxidation Reaction: The starting material, benzene, reacts with butylene oxide under appropriate conditions to produce (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-ol.
Ketonization Reaction: The reaction product from the previous step undergoes a ketonization reaction to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used as a building block for drug molecules, particularly in the development of novel therapeutic agents.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of (1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The phenyl groups contribute to hydrophobic interactions, enhancing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: Shares a similar bicyclic structure but with only one phenyl group.
(1S,2R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol: Another bicyclic compound with different substituents.
Uniqueness
(1S,5R)-6,6-Diphenyl-3-oxabicyclo[3.1.0]hexan-2-one is unique due to the presence of two phenyl groups, which enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds with fewer or different substituents .
Eigenschaften
CAS-Nummer |
439133-46-7 |
|---|---|
Molekularformel |
C17H14O2 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(1S,5R)-6,6-diphenyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C17H14O2/c18-16-15-14(11-19-16)17(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2/t14-,15-/m1/s1 |
InChI-Schlüssel |
JCWYZVJVFGYIMN-HUUCEWRRSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H](C2(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Kanonische SMILES |
C1C2C(C2(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B14255260.png)
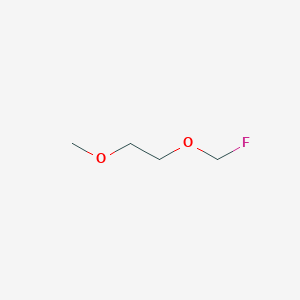

![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
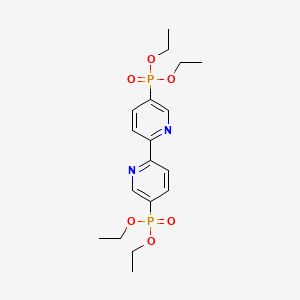

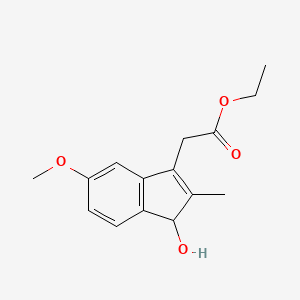

![6-Oxabicyclo[3.2.0]heptan-7-one](/img/structure/B14255310.png)
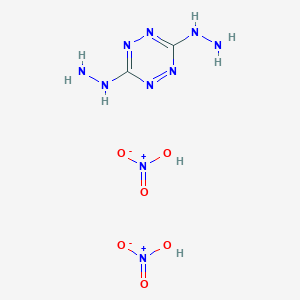

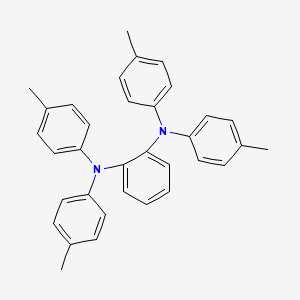
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![4-Methyl-N-(4-methylphenyl)-N-(4-{2-[(oxiran-2-yl)methoxy]ethyl}phenyl)aniline](/img/structure/B14255336.png)
